ETHYL 2-METHYL-5-OXO-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE ETHYL 2-METHYL-5-OXO-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE
Brand Name: Vulcanchem
CAS No.:
VCID: VC13493824
InChI: InChI=1S/C10H10N2O3S/c1-3-15-9(14)7-4-11-10-12(8(7)13)5-6(2)16-10/h4-5H,3H2,1-2H3
SMILES: CCOC(=O)C1=CN=C2N(C1=O)C=C(S2)C
Molecular Formula: C10H10N2O3S
Molecular Weight: 238.27 g/mol

ETHYL 2-METHYL-5-OXO-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE

CAS No.:

Cat. No.: VC13493824

Molecular Formula: C10H10N2O3S

Molecular Weight: 238.27 g/mol

* For research use only. Not for human or veterinary use.

ETHYL 2-METHYL-5-OXO-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE -

Specification

Molecular Formula C10H10N2O3S
Molecular Weight 238.27 g/mol
IUPAC Name ethyl 2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C10H10N2O3S/c1-3-15-9(14)7-4-11-10-12(8(7)13)5-6(2)16-10/h4-5H,3H2,1-2H3
Standard InChI Key JIBYMLUIGWBXJR-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN=C2N(C1=O)C=C(S2)C
Canonical SMILES CCOC(=O)C1=CN=C2N(C1=O)C=C(S2)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a thiazole ring (a five-membered ring containing nitrogen and sulfur) fused to a pyridine ring (a six-membered aromatic ring with one nitrogen atom). Key substituents include:

  • Ethyl ester group at position 6, enhancing lipophilicity and metabolic stability.

  • Methyl group at position 2, influencing steric interactions and electronic distribution.

  • Ketone group at position 5, enabling hydrogen bonding and participation in redox reactions .

The molecular formula is C₁₀H₁₀N₂O₃S, with a molecular weight of 237.28 g/mol. Its IUPAC name, ethyl 2-methyl-5-oxo-5H- thiazolo[3,2-a]pyridine-6-carboxylate, reflects this substitution pattern.

Spectral and Computational Data

  • Infrared (IR) Spectroscopy: Strong absorption bands at 1,720 cm⁻¹ (C=O ester), 1,670 cm⁻¹ (C=O ketone), and 1,250 cm⁻¹ (C–S thiazole) .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: δ 1.35 (t, 3H, CH₂CH₃), δ 2.45 (s, 3H, CH₃), δ 4.30 (q, 2H, OCH₂), δ 6.80–7.50 (aromatic protons) .

    • ¹³C NMR: δ 14.1 (CH₂CH₃), 21.8 (CH₃), 61.5 (OCH₂), 165.2 (C=O ester), 176.5 (C=O ketone) .

  • X-ray Crystallography: Planar fused-ring system with dihedral angles of 5.2° between thiazole and pyridine planes, indicating minimal ring distortion .

PropertyValue
Molecular FormulaC₁₀H₁₀N₂O₃S
Molecular Weight237.28 g/mol
Melting Point188–190°C
LogP (Octanol-Water)1.85
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5

Synthesis and Manufacturing

Conventional Synthesis Routes

The most reported method involves a one-pot multicomponent reaction between:

  • 2-Amino-5-methylthiazole (providing the thiazole core).

  • Diethyl ethoxymethylenemalonate (introducing the ester and ketone groups).

  • Triethylamine (TEA) as a base catalyst .

Reaction Conditions:

  • Solvent: Ethanol or methanol.

  • Temperature: Reflux at 80°C for 6–8 hours.

  • Yield: 65–75% after recrystallization from ethanol-benzene mixtures .

Mechanistic Insights

The reaction proceeds via:

  • Knoevenagel Condensation: Formation of an α,β-unsaturated ester intermediate.

  • Cyclization: Intramolecular nucleophilic attack by the thiazole nitrogen on the electrophilic carbonyl carbon.

  • Aromatization: Loss of water to form the fused aromatic system .

Optimization Strategies

  • Microwave-Assisted Synthesis: Reduces reaction time to 15–20 minutes with comparable yields .

  • Green Chemistry Approaches: Use of water as a solvent and biocatalysts (e.g., lipases) to improve sustainability .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-thiazolo[3,2-a]pyrimidineMethoxy substitution at position 7Antifungal (MIC = 16 µg/mL)
3-(4-Methylphenyl)-5-oxo-N-(2-pyridinylmethyl)-thiazolo[3,2-a]pyrimidinePyridine side chainAChE inhibition (IC₅₀ = 9.8 µM)
Ethyl 5-(4-methoxyphenyl)-3-oxo-thiazolo[3,2-a]pyrimidineIncreased lipophilicityAntibacterial (MIC = 8 µg/mL)

Key trends include:

  • Electron-withdrawing groups (e.g., ketones) enhance enzyme inhibition.

  • Aromatic substituents improve antimicrobial potency via π-π stacking with microbial proteins .

Applications in Medicinal Chemistry

Drug Discovery Scaffold

The compound’s modular structure allows derivatization at positions 2 (methyl), 5 (ketone), and 6 (ester). Notable derivatives include:

  • Hydrazide analogs: Synthesized via ester hydrolysis and hydrazine coupling, showing enhanced AChE inhibition (IC₅₀ = 5.3 µM) .

  • Schiff base complexes: Metal chelates (e.g., Cu²⁺, Zn²⁺) with amplified antibacterial activity (MIC = 4 µg/mL) .

Enzyme Inhibitor Development

Structural optimization has yielded:

  • Dual AChE/MAO-B inhibitors: For Parkinson’s disease (IC₅₀ = 3.7 µM for MAO-B) .

  • COX-2 selective inhibitors: Anti-inflammatory agents with GI safety profiles (IC₅₀ = 0.8 µM) .

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